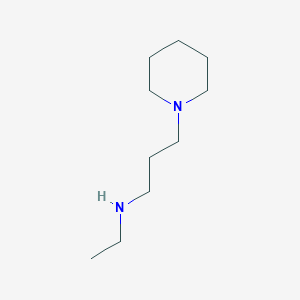

N-Ethyl-3-(1-piperidinyl)-1-propanamine

Description

Contextualization within Amine and Heterocyclic Compound Chemistry

N-Ethyl-3-(1-piperidinyl)-1-propanamine is structurally defined by two key functional groups: an ethyl-substituted secondary amine and a piperidine (B6355638) ring. This places it firmly within the classes of amines and heterocyclic compounds, which are foundational in organic and medicinal chemistry.

The molecule's structure consists of a piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom, connected to a three-carbon propyl chain. This chain is, in turn, bonded to an ethylamino group. The IUPAC name for this compound is N-ethyl-3-(piperidin-1-yl)propan-1-amine.

The presence of two nitrogen atoms with differing basicities and steric environments provides the compound with versatile reactivity. The tertiary amine within the piperidine ring and the secondary amine in the ethylpropylamine chain can participate in various chemical reactions, including acid-base reactions, alkylations, and acylations. This dual reactivity makes it a versatile intermediate for creating a diverse array of derivatives.

The ethyl group attached to the secondary amine enhances the compound's lipophilicity, a property that can influence how it interacts with biological systems. The piperidine moiety is a common scaffold in many pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties to a molecule.

The synthesis of this compound is typically achieved through the alkylation of 1-(3-aminopropyl)piperidine with an ethyl halide, such as ethyl bromide or ethyl iodide, in the presence of a base. This straightforward synthetic route contributes to its accessibility as a research chemical.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 77052-06-3 | |

| Molecular Formula | C₁₀H₂₂N₂ | scbt.comsigmaaldrich.com |

| Molecular Weight | 170.30 g/mol | scbt.comsigmaaldrich.com |

| IUPAC Name | N-ethyl-3-(piperidin-1-yl)propan-1-amine | |

| Form | Solid | sigmaaldrich.com |

Current Research Trajectories and Multidisciplinary Significance

The primary significance of this compound lies in its role as a precursor in the development of new therapeutic agents. Its structural motifs are of considerable interest in drug discovery, particularly for central nervous system (CNS) disorders.

Research has indicated that derivatives of piperidine, including compounds structurally related to this compound, show potential as antipsychotic agents. This is attributed to their ability to interact with neurotransmitter receptors, specifically serotonin (B10506) and dopamine (B1211576) receptors. By modulating the activity of these receptors, such compounds may help to alleviate symptoms associated with psychosis.

Furthermore, the ability of piperidine-containing compounds to cross the blood-brain barrier makes them attractive candidates for treating a range of CNS disorders. The structural framework of this compound serves as a template for designing molecules with the potential for targeted delivery to the brain.

While specific, detailed research findings on this compound itself are not extensively published in peer-reviewed literature, its commercial availability as a building block underscores its utility in ongoing research and development within the pharmaceutical and chemical industries. scbt.combldpharm.com The compound is a tool for medicinal chemists to explore new chemical space in the quest for novel drugs.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-3-piperidin-1-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-2-11-7-6-10-12-8-4-3-5-9-12/h11H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXMWBUYZGXMHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCN1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of N Ethyl 3 1 Piperidinyl 1 Propanamine

Strategic Approaches to N-Ethyl-3-(1-piperidinyl)-1-propanamine Synthesis

The synthesis of this compound is achieved through well-defined chemical reactions, with ongoing research focused on optimizing these processes for improved efficiency and yield.

Overview of Established Synthetic Pathways and Routes

The primary and most established method for synthesizing this compound is through the direct alkylation of a precursor amine. This common pathway involves the reaction of 1-(3-aminopropyl)piperidine (also known as 1-piperidinyl-1-propanamine) with an ethylating agent, typically an ethyl halide such as ethyl bromide or ethyl iodide.

The core of this transformation is a nucleophilic substitution reaction. The primary amine group of 1-(3-aminopropyl)piperidine acts as the nucleophile, attacking the electrophilic ethyl group of the halide. This process forms a new carbon-nitrogen bond, resulting in the desired N-ethylated product. The reaction is typically conducted in the presence of a base to neutralize the hydrogen halide byproduct generated during the reaction, driving the equilibrium towards the product side.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is crucial for maximizing product yield and purity while minimizing reaction time and byproducts. Key parameters for optimization include the choice of base, solvent, and reaction temperature. For instance, the alkylation of 1-piperidinyl-1-propanamine is typically performed at elevated temperatures to ensure the reaction proceeds to completion.

The selection of a suitable base and solvent system is critical. Strong, non-nucleophilic bases are preferred to deprotonate the primary amine without competing in the alkylation reaction. Aprotic solvents are generally used to avoid unwanted side reactions with the reagents. The principles of synthetic optimization, such as those applied in the efficient synthesis of other complex amino lipids, emphasize the importance of careful selection of reagents and reaction conditions to ensure high yield and purity. mdpi.comnih.gov

| Parameter | Options | Purpose |

|---|---|---|

| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH) | Neutralizes the acidic byproduct (e.g., HBr, HI) to drive the reaction forward. |

| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (B95107) (THF) | Provides a non-reactive medium for the reactants. Aprotic solvents are preferred. |

| Temperature | Elevated temperatures | Increases reaction rate and helps ensure complete conversion to the final product. |

| Reactants | 1-(3-aminopropyl)piperidine, Ethyl halide (e.g., ethyl bromide) | The core components of the nucleophilic substitution reaction. |

Derivatization and Functionalization Strategies

The piperidine (B6355638) ring and the secondary amine within the this compound structure offer multiple sites for further chemical modification. These derivatization strategies are essential for creating novel compounds with diverse properties.

Preparation of Novel Analogues and Homologues of Piperidine-Based Amines

The synthesis of novel analogues from piperidine-based structures is a cornerstone of medicinal chemistry and materials science. kcl.ac.uk Strategies often involve modifying the piperidine ring itself or altering the side chains attached to it. For example, aza-Michael reactions using substituted divinyl ketones can produce a variety of N-substituted 4-piperidones, which are versatile intermediates for further synthesis. kcl.ac.uk This method allows for the introduction of aromatic and aliphatic substituents onto the piperidine ring. kcl.ac.uk

Another approach involves the synthesis of hybrid molecules where the piperidine moiety is combined with other pharmacologically active scaffolds. For instance, novel derivatives of oleanonic and ursonic acids have been prepared by acylating N-ethyl-piperazine, a related cyclic amine, to form amides, which are then subjected to Claisen-Schmidt condensation to introduce chalcone-like fragments. nih.gov Similarly, the synthesis of polyhydroxy piperidine analogues, or azasugars, demonstrates how modifications to the piperidine ring, such as introducing multiple hydroxyl groups, can lead to potent enzyme inhibitors. researchgate.net These examples highlight the broad potential for creating diverse analogues by leveraging the reactivity of the piperidine core. ajchem-a.com

| Synthetic Strategy | Starting Materials/Intermediates | Resulting Analogue Class | Reference |

|---|---|---|---|

| Aza-Michael Cyclization | Substituted divinyl ketones, Benzylamine | N-benzylic 4-piperidones | kcl.ac.uk |

| Amidation & Condensation | Oleanonic acid chloride, N-ethyl-piperazine, Pyridinecarboxaldehydes | Hybrid chalcone (B49325) N-ethyl-piperazinyl amides | nih.gov |

| Multi-step Synthesis from Chiral Precursors | D-Ribose | Polyhydroxy piperidine azasugars | researchgate.net |

| Friedel-Crafts Acylation & Reduction | 4-Piperidinylpropionic acid, Heteroaromatic compounds | 1-Heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives | nih.gov |

Regioselective and Stereoselective Synthetic Advances

Controlling the precise position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of functional groups on the piperidine ring is a significant challenge in organic synthesis. google.com Recent advances have focused on catalyst-controlled reactions to achieve this selectivity. For example, rhodium-catalyzed C-H insertion reactions allow for the functionalization of the piperidine ring at specific positions (C2, C3, or C4), with the outcome controlled by the choice of catalyst and the nitrogen-protecting group. nih.gov This strategy has been used to synthesize positional analogues of methylphenidate. nih.gov

Radical cyclization offers another powerful method for stereoselective synthesis. The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can produce 2,4,5-trisubstituted piperidines with high diastereoselectivity. acs.orgacs.org Furthermore, ring-expansion strategies, where a bicyclic aziridinium (B1262131) ion is opened by a nucleophile, provide a regio- and stereoselective route to 2-alkylsubstituted piperidines. researchgate.net These advanced methods are crucial for accessing specific isomers of complex piperidine derivatives. nih.govclockss.org

| Method | Key Reagents/Catalysts | Outcome | Reference |

|---|---|---|---|

| Catalyst-Controlled C-H Functionalization | Dirhodium tetracarboxylate catalysts (e.g., Rh₂(R-TPPTTL)₄) | Site-selective functionalization at C2, C3, or C4 of the piperidine ring. nih.gov | nih.gov |

| Radical Cyclization | Stabilized radicals, α,β-unsaturated esters | Diastereoselective formation of 2,4,5-trisubstituted piperidines. acs.org | acs.orgacs.org |

| Aziridinium Ion Ring-Opening | Organocopper reagents | Regio- and stereoselective synthesis of 2-alkylsubstituted piperidines. researchgate.net | researchgate.net |

| Palladium-Catalyzed Electrophilic Substitution | Pd(OAc)₂/PPh₃, Et₂Zn | Regioselective introduction of electrophiles at the 4-position. clockss.org | clockss.org |

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient for building molecular complexity. nih.govacs.org These reactions are increasingly used to synthesize diverse libraries of piperidine derivatives.

A stereoselective three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines, mimicking the biosynthetic pathways of natural alkaloids. rsc.org Another example is a one-pot synthesis of trimethyl 3,5,5-piperidonetricarboxylate, co-catalyzed by Yb(OTf)₃ and AgOTf, which proceeds through a sequence of Mannich reaction, Michael addition, and intramolecular aminolysis. tandfonline.com MCRs have also been employed to synthesize novel amidines by reacting cyclic ketones, secondary amines like piperidine, and 4-azidoquinolin-2(1H)-ones without a catalyst. nih.gov These one-pot procedures offer significant advantages in terms of atom economy, reduced waste, and the rapid generation of structurally diverse molecules from simple starting materials. rsc.org

| Reaction Type | Components | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|---|

| Vinylogous Mannich Reaction | 1,3-bis-trimethylsily enol ether, Aldehyde, Amine | Not specified | Chiral dihydropyridinones | rsc.org |

| Mannich/Michael/Aminolysis Cascade | Dimethyl malonate, Formaldehyde (B43269) O-benzyl oxime | Yb(OTf)₃ / AgOTf | Piperidonetricarboxylates | tandfonline.com |

| Amidine Synthesis | Cyclohexanone, Piperidine, 4-azido-quinolin-2(1H)-one | DMF, 60°C (catalyst-free) | Substituted quinolinone amidines | nih.gov |

| Coumarin-3-Carboxamide Synthesis | Salicylaldehyde, Amine (e.g., piperidine), Diethylmalonate | Piperidine-Iodine | Coumarin-3-carboxamides | nih.gov |

| Pseudo Five-Component Reaction | Aromatic aldehydes, Ammonium (B1175870) acetate, β-Nitrostyrenes, Meldrum's acid | Not specified | Highly functionalized piperidines | acs.org |

Mechanistic Investigations of Formation and Reactivity

The synthesis and subsequent chemical transformations of this compound are governed by the fundamental principles of organic reaction mechanisms. Understanding these mechanisms is crucial for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic pathways. This section delves into the mechanistic details of key synthetic routes and the reactivity profile of the title compound.

Elucidation of Reaction Mechanisms in Amine Synthesis (e.g., Alkylation, Reductive Amination, Mannich Reactions)

The formation of this compound, a diamine containing both a secondary and a tertiary amine, can be achieved through several classical and modern synthetic methodologies. The mechanisms of alkylation, reductive amination, and the Mannich reaction are particularly relevant.

Alkylation

Direct N-alkylation is a common method for forming carbon-nitrogen bonds. In the context of synthesizing this compound, a plausible route involves the ethylation of a precursor amine, 1-(3-aminopropyl)piperidine. This transformation typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

The secondary amine nitrogen of the precursor acts as the nucleophile, attacking the electrophilic carbon of an ethylating agent, such as an ethyl halide (e.g., ethyl iodide). The reaction requires a base to neutralize the protonated amine formed after alkylation, thereby preventing the formation of an unreactive ammonium salt and driving the reaction to completion. The choice of base and solvent is critical for efficiency. Strong, non-nucleophilic bases like sodium hydride (NaH) or milder bases like potassium carbonate (K₂CO₃) are often employed in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), which can solvate the cation of the base and facilitate the SN2 reaction.

The general mechanism can be summarized as:

Deprotonation (optional but common): The base removes a proton from the starting amine, increasing its nucleophilicity.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the ethylating agent, forming a new C-N bond and displacing the leaving group (e.g., a halide ion).

Proton Transfer: If the starting amine was not initially deprotonated, the resulting ethylated ammonium salt is deprotonated by the base to yield the final neutral product.

Recent advancements have focused on greener alternatives to traditional alkylating agents. For instance, propylene (B89431) carbonate can serve as both a reagent and a solvent for N-alkylation, avoiding the use of potentially genotoxic alkyl halides. mdpi.com

| Starting Amine | Alkylating Agent | Base/Catalyst | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| 1-(3-aminopropyl)piperidine | Ethyl Halide | NaH or K₂CO₃ | DMF or THF | Secondary Amine → Tertiary/Secondary Diamine | |

| N-Heterocycles | Propylene Carbonate | None (Neat) | Propylene Carbonate | N-Hydroxypropylation | mdpi.com |

| 2-Chloroethylamine | Sodium Azide (N₃⁻) | None | Water | Alkyl Halide → Azide (S_N2) | rsc.org |

Reductive Amination

Reductive amination is a highly versatile and controlled method for synthesizing amines, effectively avoiding the over-alkylation issues common in direct alkylation with alkyl halides. masterorganicchemistry.com The process involves two key steps: the formation of an imine or enamine intermediate, followed by its in-situ reduction. libretexts.org

A potential synthesis for this compound via this method could involve the reaction of 3-(1-piperidinyl)propanal with ethylamine (B1201723). The mechanism proceeds as follows:

Imine Formation: The nucleophilic ethylamine attacks the electrophilic carbonyl carbon of 3-(1-piperidinyl)propanal. This is followed by dehydration (loss of a water molecule), typically under mildly acidic conditions, to form a protonated imine (iminium ion).

Reduction: A reducing agent present in the reaction mixture selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the final amine product. youtube.com

A variety of reducing agents can be used, with their reactivity tailored to the specific substrates. Sodium cyanoborohydride (NaBH₃CN) is a classic choice because it is mild enough to not reduce the starting aldehyde or ketone but is effective at reducing the intermediate iminium ion. masterorganicchemistry.comlibretexts.org Other common reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is less toxic, and catalytic hydrogenation (H₂ with a metal catalyst like Pd/C or Pt). masterorganicchemistry.comorganic-chemistry.orggoogle.com

| Carbonyl Compound | Amine | Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Propionaldehyde | Ethylamine | H₂/Pt on Carbon | 40°C, 100 bar H₂ | N-Ethylpropylamine | google.com |

| Aldehydes/Ketones | Primary Amines | NaBH₃CN or NaBH(OAc)₃ | Stepwise or one-pot | Secondary Amines | masterorganicchemistry.com |

| Aldehydes/Ketones | Ammonia (B1221849) | α-picoline-borane/AcOH | MeOH, H₂O, or neat | Primary Amines | organic-chemistry.org |

| Ketones | Ammonium formate | Cp*Ir complexes | Transfer hydrogenation | Primary Amines | organic-chemistry.org |

Mannich Reaction

The Mannich reaction is a three-component condensation reaction that forms a β-amino carbonyl compound, known as a Mannich base. youtube.com The reaction involves an active hydrogen compound (often a ketone or aldehyde), formaldehyde (or another non-enolizable aldehyde), and a primary or secondary amine. youtube.com While not a direct route to this compound, it is a powerful tool for constructing substituted diamine precursors.

The mechanism is initiated by the formation of an iminium ion (or Eschenmoser's salt precursor) from the amine (e.g., piperidine) and formaldehyde under acidic conditions. youtube.comyoutube.com

Iminium Ion Formation: The amine attacks the carbonyl carbon of formaldehyde. Subsequent proton transfer and dehydration yield a highly electrophilic iminium ion.

Enol/Enolate Formation: The active hydrogen compound (e.g., a ketone) tautomerizes to its enol form (under acidic conditions) or is deprotonated to an enolate (under basic conditions).

Nucleophilic Attack: The electron-rich α-carbon of the enol/enolate attacks the electrophilic carbon of the iminium ion, forming a new C-C bond and creating the β-amino carbonyl product. youtube.com

These Mannich bases can be valuable intermediates. For example, a bis-ketonic Mannich base can react with primary amines through an elimination-addition sequence to yield more complex secondary amines. researchgate.net The versatility of the Mannich reaction makes it a cornerstone in the synthesis of complex nitrogen-containing molecules. rsc.org

| Active H Compound | Aldehyde | Amine | Product Type | Reference |

|---|---|---|---|---|

| Ketone | Formaldehyde | Secondary Amine | β-Amino Ketone (Mannich Base) | youtube.comyoutube.com |

| Acetophenone | N/A (forms enone in situ) | Primary Arylamine | Ketonic sec-arylamine (via Michael addition) | researchgate.net |

| Ketones | N-carbamoyl imines | 1,3-Diamine Catalyst | β-Amino Ketone | acs.org |

Reactivity Profiles in Organic Transformations (e.g., Condensation Reactions)

The chemical reactivity of this compound is dictated by the presence of its two distinct nitrogen atoms: a secondary N-ethylamino group and a tertiary piperidinyl group. The lone pair of electrons on the secondary amine is more sterically accessible and is the primary site for further transformations, such as condensation reactions.

A condensation reaction is a process where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. The secondary amine of this compound can readily participate in such reactions with electrophiles, particularly carbonyl compounds.

For example, its reaction with an aldehyde or ketone would lead to the formation of an iminium ion, which could be an intermediate in a larger synthetic sequence. A key transformation is cyclocondensation, where the diamine structure can react with a bifunctional electrophile to construct a heterocyclic ring.

A relevant example is the reaction of diamines or related structures with bis-electrophiles to form cyclic compounds. For instance, studies have shown that bis-ketonic Mannich bases can react with primary diamines like ethylenediamine (B42938) to form seven-membered heterocyclic rings (1,4-diazepines). researchgate.net Similarly, reaction with o-phenylenediamine (B120857) can lead to the formation of bis[1,5-benzodiazepine] ring systems. researchgate.net By analogy, this compound could potentially react with 1,4-dicarbonyl compounds in a Paal-Knorr type synthesis to form N-substituted pyrroles, or with other suitable electrophiles to generate various saturated or unsaturated heterocycles. These transformations are fundamental in medicinal chemistry for creating libraries of novel compounds. du.ac.innih.gov

| Amine Reactant | Electrophilic Partner | Conditions | Product Class | Reference |

|---|---|---|---|---|

| Bis-ketonic Mannich Base + Ethylenediamine | Intramolecular Aldolization | EtOH, Reflux | 1,4-Diazepine | researchgate.net |

| Bis-ketonic Mannich Base + o-Phenylenediamine | Intramolecular Cyclization | EtOH, AcONa | bis[1,5-Benzodiazepine] | researchgate.net |

| Selenoamides + α-Bromoketones | Intramolecular Cyclization | DMF | 1,3-Selenazole | nih.gov |

Computational Chemistry and Theoretical Modeling of N Ethyl 3 1 Piperidinyl 1 Propanamine

Quantum Mechanical Studies of Electronic Structure and Properties

Quantum mechanical calculations are fundamental to elucidating the electronic characteristics and geometric parameters of N-Ethyl-3-(1-piperidinyl)-1-propanamine.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations can provide accurate predictions of molecular geometries, including bond lengths and angles, as well as electronic properties such as the distribution of electron density and the energies of frontier molecular orbitals.

A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

For a related compound, N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, DFT calculations using the B3LYP/6–311G(d,p) method determined the HOMO and LUMO energy levels. nih.gov In this case, the HOMO was found to be located primarily on the piperidine (B6355638) ring, while the LUMO was distributed over the entire molecule, with the exception of the methyl group. nih.gov The calculated HOMO-LUMO energy gap for this molecule was 3.165 eV. nih.gov Such calculations for this compound would be expected to show the HOMO localized around the nitrogen atoms, reflecting their electron-donating nature.

Table 1: Illustrative DFT-Calculated Electronic Properties of a Piperidine Derivative

| Property | Value |

| HOMO Energy | -5.212 eV |

| LUMO Energy | -2.047 eV |

| HOMO-LUMO Gap | 3.165 eV |

Data is for N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine and is illustrative of the types of parameters obtained from DFT calculations. nih.gov

Ab initio methods are another class of quantum mechanical calculations that are based on first principles, without the use of empirical parameters. These methods are particularly useful for detailed conformational and energetic analysis.

For a molecule like this compound, which has several rotatable bonds, ab initio calculations can be used to determine the relative energies of different conformers and to identify the most stable (lowest energy) conformation. This is crucial as the three-dimensional structure of a molecule significantly influences its physical and chemical properties.

Studies on related molecules, such as n-propylamine, have utilized ab initio methods to investigate their interactions and structures. researchgate.net For this compound, one would expect the piperidine ring to adopt a chair conformation, which is the most stable form for this ring system. The orientation of the N-ethyl and the 3-(1-piperidinyl)propyl substituents would then be determined by steric and electronic factors. Ab initio calculations could precisely quantify the energy differences between axial and equatorial substitutions on the piperidine nitrogen and the conformational preferences of the propyl chain.

Prediction of Physicochemical Parameters Relevant to Reactivity

Computational methods are also invaluable for predicting key physicochemical parameters that govern the reactivity of a molecule.

The basicity of the amine groups in this compound is a critical determinant of its chemical and biological activity. The dissociation constant (pKa) is a quantitative measure of this basicity. Computational methods can predict pKa values with increasing accuracy. acs.orgnih.govmdpi.com

The prediction of pKa values often involves calculating the Gibbs free energy change for the protonation/deprotonation reaction in a solvent, typically water. mdpi.com Various computational techniques, including those based on quantum mechanics, can be employed for this purpose. nih.gov For molecules with multiple protonation sites, like this compound (which has two nitrogen atoms), computational methods can also help to determine the preferred site of protonation.

Experimental pKa values for various bicyclic and monocyclic piperidine analogs have been measured, providing a basis for comparison with theoretical predictions. researchgate.net For example, the pKa of piperidine itself is around 11.2. The substitution on the nitrogen and the presence of the second amino group in this compound will influence the pKa values of its two nitrogen atoms. Computational models can dissect the electronic and steric effects of these substituents on the basicity.

Table 2: Experimentally Measured pKa Values for some Piperidine Analogs

| Compound | pKa |

| Piperidine | ~11.2 |

| N-Methylpiperidine | ~10.4 |

| 4-Aminomethylpiperidine | Not specified |

This table provides context for the expected pKa range of this compound.

This compound contains polar C-N bonds due to the difference in electronegativity between carbon and nitrogen. The presence of lone pairs of electrons on the nitrogen atoms also contributes to the local charge distribution.

Simulation of Molecular Interactions and Dynamics

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and their interactions with their environment, such as a solvent or a biological receptor.

While specific MD simulation studies for this compound were not found in the provided search results, the methodology has been applied to other piperidine derivatives to understand their conformational behavior and interactions in solution. researchgate.net In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the movement of each atom over time.

For this compound, an MD simulation in an explicit solvent like water could reveal:

The preferred conformations of the molecule in solution.

The dynamics of the piperidine ring (e.g., chair-boat interconversions).

The flexibility of the ethyl and propyl side chains.

The nature of the hydrogen bonding between the amine groups and water molecules.

Such simulations are crucial for understanding how the molecule behaves in a realistic environment, which is essential for predicting its properties and interactions in various applications.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscapes of flexible molecules like this compound. These simulations model the atomic motions of the molecule over time, providing a detailed picture of its accessible shapes and their relative energies.

The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds: the C-C bonds of the propane chain, the C-N bond connecting the propane chain to the piperidine ring, and the C-N bond of the ethylamine (B1201723) group. MD simulations can map the potential energy surface associated with the rotation of these bonds, identifying low-energy conformers that are most likely to be populated at a given temperature.

Key Findings from MD Simulations:

Piperidine Ring Pucker: The piperidine ring itself exists in a dynamic equilibrium between chair and boat conformations, with the chair form being significantly more stable. MD simulations can quantify the energy barriers for ring inversion.

Intramolecular Interactions: The simulations can highlight transient intramolecular hydrogen bonds or van der Waals contacts that stabilize certain folded conformations of the molecule.

| Simulation Parameter | Typical Value/Method | Purpose |

| Force Field | AMBER, CHARMM, or OPLS | Describes the potential energy of the system as a function of atomic coordinates. |

| Solvent Model | Explicit (e.g., TIP3P water) or Implicit | Represents the effect of the solvent environment on the molecule's conformation. |

| Simulation Time | Nanoseconds to Microseconds | Allows for adequate sampling of the conformational space. |

| Temperature/Pressure | Controlled (e.g., 300 K, 1 atm) | Simulates physiological or standard experimental conditions. |

Intermolecular Forces and Hydrogen Bonding Analysis

The intermolecular forces exerted by this compound are critical in determining its physical properties, such as boiling point and solubility, as well as its interactions in a biological or chemical system. These forces are primarily electrostatic in nature.

The key intermolecular interactions for this molecule include:

Dipole-Dipole Interactions: The presence of two nitrogen atoms introduces polarity into the molecule, leading to a net molecular dipole moment. These dipoles allow for electrostatic attractions between molecules.

Hydrogen Bonding: The secondary amine group (-NH-) in the ethylamine moiety can act as a hydrogen bond donor, while both the secondary amine nitrogen and the tertiary piperidine nitrogen can act as hydrogen bond acceptors.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to analyze the strength and geometry of these interactions. Natural Bond Orbital (NBO) analysis is a specific computational method used to quantify the strength of hydrogen bonds.

| Type of Interaction | Description | Relative Strength |

| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom (N) and another nearby electronegative atom. | Strongest |

| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule. | Intermediate |

| London Dispersion Forces | Weakest intermolecular force resulting from the constant motion of electrons and the creation of instantaneous dipoles. | Weakest |

Computational Design of Derivatives and Reaction Pathways

Computational chemistry plays a vital role in the rational design of derivatives of this compound with tailored properties. By modifying the parent structure in silico, it is possible to predict the effects of these changes on the molecule's chemical and physical characteristics.

Design of Derivatives:

Substitution Analysis: Computational models can predict how substituting various functional groups on the piperidine ring or the ethylamine chain will alter properties like polarity, reactivity, and steric profile. For example, adding electron-withdrawing groups could influence the basicity of the nitrogen atoms.

Pharmacophore Modeling: In a medicinal chemistry context, computational methods can be used to design derivatives that fit a specific biological target by optimizing intermolecular interactions.

Modeling Reaction Pathways:

Transition State Theory: Computational methods can be used to locate the transition state structures for various potential reactions involving this compound, such as N-alkylation or oxidation.

Reaction Energy Profiles: By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed. This allows for the determination of activation energies and reaction thermodynamics, providing insight into the feasibility and kinetics of a proposed reaction. For instance, modeling the reaction with alkyl halides can predict the regioselectivity of alkylation on the two different nitrogen atoms.

These computational approaches significantly accelerate the process of discovering new molecules and understanding their chemical transformations, reducing the need for extensive empirical experimentation.

| Computational Method | Application in Design and Reactivity |

| Quantum Mechanics (e.g., DFT) | Calculation of electronic structure, reaction energies, and transition states. |

| Molecular Docking | Predicting the binding mode and affinity of derivatives to a target protein. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate chemical structure with a specific property or activity. |

Applications in Chemical Systems and Materials Science

Catalytic Roles in Organic Synthesis

The presence of both secondary and tertiary amine functionalities within N-Ethyl-3-(1-piperidinyl)-1-propanamine imparts significant potential for its use as an organocatalyst. Amine catalysis is a cornerstone of modern organic synthesis, offering mild and environmentally benign alternatives to traditional metal-based catalysts.

Organocatalysis driven by secondary amines is a powerful strategy for the asymmetric synthesis of complex chiral molecules. nih.gov Secondary amines, like the ethylamino group in the target molecule, can react reversibly with carbonyl compounds (aldehydes and ketones) to form nucleophilic enamines or electrophilic iminium ions. nih.gov This activation mode is central to a wide array of synthetic transformations.

The formation of an iminium ion from an α,β-unsaturated aldehyde, for instance, lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), rendering the β-carbon more susceptible to attack by nucleophiles. This strategy is effectively used in aza-Michael additions and other conjugate addition reactions. nih.gov While specific studies detailing the use of this compound in iminium ion catalysis are not prevalent, the structural motif is analogous to well-established catalysts like proline and its derivatives, which are staples in the field. nih.gov The dual-functionality of this compound, with its basic piperidine (B6355638) ring, could potentially assist in activating the nucleophile or trapping protons, thereby influencing the reaction pathway and stereochemical outcome.

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group, typically an aldehyde or ketone. wikipedia.orgmdpi.com This reaction is frequently catalyzed by a weak base, with secondary amines like piperidine being particularly effective and widely used. wikipedia.orgthermofisher.combioinfopublication.org

The catalytic cycle involves two key roles for the amine. First, it acts as a base to deprotonate the active methylene compound, generating a nucleophilic enolate. Second, it can react with the carbonyl compound to form an electrophilic iminium ion, which is more reactive than the original carbonyl. youtube.com The subsequent steps involve nucleophilic attack followed by dehydration to yield the final α,β-unsaturated product. wikipedia.org

Given that this compound contains both a piperidine ring and a secondary amine, it is well-suited to catalyze such reactions. The piperidine moiety is a known effective catalyst for the Knoevenagel reaction. thermofisher.combioinfopublication.org Studies comparing different secondary amine catalysts have shown that factors like the steric and electronic environment around the nitrogen atom influence reaction time and yield. bioinfopublication.org

Table 1: Comparison of Amine Catalysts in Condensation Reactions

This table illustrates the effectiveness of various amine structures, similar to the functionalities present in this compound, in catalyzing condensation reactions.

| Catalyst | Reaction Type | Substrates | Key Finding |

| Piperidine | Knoevenagel Condensation | 2-Methoxybenzaldehyde, Thiobarbituric acid | Effective base catalyst leading to the formation of an enone. wikipedia.org |

| Diethylamine | Knoevenagel Condensation | Salicylaldehyde, Ethyl Acetoacetate | Proven to yield larger amounts of final products compared to piperidine in a specific coumarin (B35378) synthesis. bioinfopublication.org |

| L-Proline | Knoevenagel Condensation | 2-Hydroxybenzaldehyde, Reactive Methylene Compounds | Efficiently catalyzes the reaction under solvent-free conditions to produce coumarin derivatives. researchgate.net |

| Boric Acid | Knoevenagel Condensation | 4-Chlorobenzaldehyde, Active Methylene Compounds | Identified as an effective catalyst, highlighting a non-amine alternative that underscores the reaction's versatility. mdpi.com |

Integration into Functional Materials

The bifunctional nature of this compound, possessing two reactive amine sites, makes it an excellent candidate for incorporation into polymeric structures, leading to the creation of functional and smart materials.

Diamines are fundamental building blocks in polymer chemistry, serving as monomers for polyamides and polyimides or as cross-linking agents to create thermoset resins and networked hydrogels. The secondary and tertiary amine groups on this compound can participate in various polymerization reactions. For example, the secondary amine can react with acyl chlorides or epoxides to form the polymer backbone.

The piperidine group can also be functionalized or participate in reactions, or it can remain as a pendant group along the polymer chain, imparting specific properties like basicity and a site for further modification. The use of diamine cross-linkers is crucial for creating hydrogels with controlled swelling behavior and mechanical properties. nih.gov While direct polymerization studies of this compound are limited in available literature, its structure is analogous to other diamines used extensively in polymer science.

Polymers containing tertiary amine groups are well-known for their responsiveness to external stimuli such as pH and the presence of specific molecules like carbon dioxide. nih.gov These "smart" materials can undergo reversible changes in their physical properties, such as solubility or swelling, in response to environmental triggers.

The piperidine moiety in a polymer derived from this compound can be protonated at low pH, leading to electrostatic repulsion between polymer chains and causing the material to swell or dissolve in aqueous media. A particularly interesting application is the development of CO₂-responsive materials. Bubbling CO₂ through an aqueous solution of a tertiary amine polymer leads to the in-situ formation of carbonic acid, which lowers the pH and protonates the amine, triggering a phase transition. This process is reversible by bubbling an inert gas like nitrogen or argon to remove the CO₂, making these materials suitable for applications in controlled drug delivery, sensors, and switchable surfaces.

Table 2: Examples of Amine-Based Stimuli-Responsive Polymers

This table showcases polymers with functionalities related to this compound and their response to various stimuli.

| Polymer System | Monomer(s) | Stimulus | Observed Response |

| Poly(N-ethyl morpholine (B109124) methacrylate) | N-ethyl morpholine metacrylate (EMM) | pH | Hydrogel swelling changes significantly with pH (from ~200% to 2600%). nih.gov |

| Poly(N,N′-diethylacrylamide) | N,N′-diethylacrylamide (PDEAAm) | Temperature, Salt | Hydrogel shows a significant decrease in swelling ratio in salt solution and with increased temperature. nih.gov |

| Amine-blend hydrogels | 3-amino-1-propanol (3A1P), 1-(2-hydroxyethyl)pyrrolidine [1-(2HE)PRLD] | CO₂, Temperature | The blend's stability and degradation are influenced by temperature and the presence of CO₂ and oxygen. nih.gov |

Contributions to Gas Capture and Separation Technologies

Aqueous amine solutions are the current industry standard for post-combustion CO₂ capture. nih.gov The technology relies on the chemical reaction between the acidic CO₂ gas and the basic amine solvent. The efficiency of this process depends on a balance between fast absorption kinetics, high loading capacity, and low energy requirements for solvent regeneration.

This compound contains both a secondary and a tertiary amine, a combination that is explored in advanced, blended amine systems. usn.no

Secondary Amines: React with CO₂ to form carbamates. This reaction is generally fast, leading to high absorption rates.

Tertiary Amines: Do not form stable carbamates but act as a base to catalyze the hydration of CO₂, forming bicarbonate. This process typically has a lower heat of reaction, which reduces the energy penalty for solvent regeneration, but can be slower. usn.no

Amine-Based Solvents in Carbon Dioxide Absorption and Regeneration Processes

There is no available research data detailing the use or performance of this compound as a solvent or component in solvents for CO2 absorption. Studies on amine-based solvents for this purpose typically investigate compounds like monoethanolamine (MEA), piperazine (B1678402) (PZ), and N-methyldiethanolamine (MDEA), or various blends thereof. Performance metrics such as CO2 loading capacity, absorption rate, and energy of regeneration have been extensively studied for these common amines, but not for this compound.

Chemical Stability and Degradation Mechanisms in CO2 Capture Systems

No information was found concerning the chemical stability or degradation pathways of this compound under conditions relevant to industrial CO2 capture processes (i.e., exposure to CO2, oxygen, and high temperatures in the stripper unit). Research on solvent degradation in carbon capture focuses on identifying and quantifying degradation products, understanding the reaction mechanisms (thermal and oxidative degradation), and assessing the operational impact for established solvents. Such analysis for this compound has not been published in the available literature.

Future Research Directions and Emerging Paradigms for N Ethyl 3 1 Piperidinyl 1 Propanamine

Development of Sustainable and Green Synthetic Routes and Methodologies

The chemical industry's increasing focus on environmental sustainability is driving the development of green synthetic routes for amines. nih.gov Traditional methods for synthesizing diamines often rely on petroleum-based resources and harsh reaction conditions. nih.gov Future research on N-Ethyl-3-(1-piperidinyl)-1-propanamine will likely prioritize the development of more eco-friendly and efficient synthetic protocols.

Key areas of development include:

Bio-based Feedstocks: Utilizing renewable raw materials, such as those derived from lignocellulose or plant oils, is a critical step toward a sustainable chemical industry. nih.govresearchgate.net Research into the biosynthesis of diamines using engineered microbial factories, like Escherichia coli or Corynebacterium glutamicum, presents a promising alternative to conventional chemical refining. nih.gov

Green Solvents and Catalysis: A significant advancement in green chemistry involves replacing hazardous organic solvents with water. ccsenet.orgresearchgate.net Efficient, eco-friendly protocols have been developed for synthesizing N,N'-dibenzyl diamines using water as a solvent, eliminating the need for a catalyst and complex water removal steps. ccsenet.orgresearchgate.net Similarly, catalyst-free reduction of diimines to diamines using sodium borohydride (B1222165) offers a method with mild conditions and simple work-up procedures. ccsenet.orgresearchgate.net Another green approach involves gas-phase catalytic reactions, such as the synthesis of N-ethylethylenediamine from ethylenediamine (B42938) and diethyl carbonate, which allows for continuous production with high yields and no equipment corrosion or environmental pollution. google.com

Atom Economy: Future synthetic strategies will focus on maximizing the incorporation of all starting materials into the final product. Direct amination of alcohols derived from renewable sources with ammonia (B1221849) is one such all-catalytic route being explored for producing long-chain diamines. researchgate.net These principles could be adapted for the synthesis of this compound, improving efficiency and reducing waste.

Advanced Computational Prediction and High-Throughput Screening of Analogues for Chemical Reactivity

Modern drug discovery and materials science rely heavily on the ability to predict and rapidly test the properties of new molecules. nih.gov For this compound and its analogues, combining computational modeling with high-throughput screening (HTS) offers a powerful paradigm for accelerating research and development.

Computational Prediction: Computational chemistry provides tools to forecast the chemical behavior of amine analogues. Quantitative Structure-Property Relationship (QSPR) models can correlate the chemical structure of amines with properties like their oxidative degradation rate. nih.govacs.org These models use descriptors such as dipole moment, pKa values, and steric hindrance to predict reactivity. nih.govacs.org For instance, studies have shown that factors like the number of amino groups, the presence of branched alkyl groups, and steric hindrance significantly influence degradation rates. nih.govacs.org Furthermore, methods like the conductor-like screening model for real solvents (COSMO-RS) coupled with density functional theory (DFT) have been used to predict the pKa values of various amines with reasonable accuracy, which is crucial for applications like CO2 capture. acs.orgresearchgate.net Computational studies can also elucidate reaction mechanisms, as demonstrated in the study of epoxy-amine reactions where amine clusters were found to be crucial for the reaction to proceed favorably. nih.gov

High-Throughput Screening (HTS): HTS enables the rapid experimental validation of computational predictions and the discovery of novel compounds from large libraries. nih.govenamine.net

Screening for Reactivity and Yield: HTS assays have been developed to quickly determine the concentration and enantiomeric excess of chiral amines, overcoming analytical bottlenecks in catalysis research. nih.gov

Thermodynamic Property Screening: HTS experimental setups with multiple reactors are used to measure thermodynamic properties like CO2 solubility in a large set of amine solutions, helping to screen for efficient solvents for carbon capture. researchgate.net

Access to Large Compound Libraries: The availability of vast compound libraries, containing millions of molecules, combined with HTS technologies, allows for the rapid screening of analogues for hit identification and subsequent structure-activity relationship (SAR) studies. enamine.nettechnologynetworks.com This "Smart Screening" approach facilitates the exploration of billions of potential new compounds. enamine.net

| Screening Approach | Application for Amine Analogues | Research Finding |

| Fluorescence-Based Assay | Determining yield and enantiomeric excess of chiral amines. | A protocol using a fluorescent indicator and a CD-active Fe(II) complex can screen 192 samples in under 15 minutes. nih.gov |

| Multi-Reactor HTS | Measuring thermodynamic properties (e.g., CO2 solubility). | Screened 30 mono-amines to correlate lab-scale properties with regeneration energy in CO2 capture processes. researchgate.net |

| Smart Screening Technology | Hit finding and SAR studies from massive compound libraries. | Provides access to over 4.6 million compounds for initial screening and billions of "make-on-demand" analogues for hit expansion. enamine.nettechnologynetworks.com |

Exploration of Novel Catalytic Transformations and Processes

Catalysis is fundamental to modern organic synthesis, enabling the efficient and selective construction of complex molecules. rsc.org For a tertiary amine like this compound, future research will explore its use in novel catalytic transformations and develop new catalytic methods for its synthesis.

Emerging catalytic strategies include:

C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. A catalytic method using a combination of a Lewis acid (B(C6F5)3) and an organocopper complex can directly convert α-C–H bonds of N-alkylamines into C–alkynyl bonds, creating valuable propargylamines without needing an external oxidant. nih.gov

Transition-Metal Catalysis: Transition metals are at the forefront of developing new amination reactions.

Palladium: Pd-catalyzed intermolecular hydroamination of vinyl arenes can produce Markovnikov products exclusively. acs.org Other Pd-catalyzed reactions, such as intramolecular diaminations, can yield cyclic ureas from alkenes. organic-chemistry.org

Ruthenium: Ru-based catalysts have been shown to transform primary, secondary, and tertiary amines into organoselenides, demonstrating novel reactivity. acs.org

Cobalt: Cobalt-catalyzed electrophilic amination using organozinc halides is a key step in the stepwise preparation of structurally complex tertiary amines. acs.org

Copper: Copper-based catalysts enable the direct preparation of enamines, α-chiral branched alkylamines, and linear alkylamines from alkynes with high selectivity. acs.org

Asymmetric Synthesis: The synthesis of chiral amines is of great importance in the pharmaceutical industry. rsc.org Transition-metal catalysis is a key approach for the enantioselective synthesis of chiral α-tertiary amines through strategies like Mannich additions, umpolung alkylation of imines, and C-N cross-coupling. rsc.org

Carbonyl Alkylative Amination: A recently developed metal-free, light-facilitated process allows for the general synthesis of tertiary amines by coupling aldehydes, secondary amines, and alkyl halides, representing a "higher order" variant of reductive amination. nih.gov

Engineering of Advanced Material Architectures and Functional Components

Diamines are crucial monomers in polymer chemistry and can be incorporated into various functional materials. wikipedia.org this compound, with its two nitrogen atoms, presents opportunities as a building block for advanced materials with tailored properties.

Potential applications in materials science include:

Polymers: Diamines are fundamental for producing widely used polymers such as polyamides (like Nylon), polyimides, and polyureas through condensation reactions with dicarboxylic acids or other suitable monomers. nih.govwikipedia.org The specific structure of this compound could impart unique properties to such polymers.

Functional Hydrogels: Hydrogels are 3D polymeric networks with high water content, making them suitable for biomedical applications like tissue engineering. mdpi.com Diamine-functionalized polymers, such as di-amine polyethylene (B3416737) glycol (PEG-D), are used as cross-linkable components in the synthesis of hydrogels for applications like bone tissue regeneration. mdpi.com The piperidine (B6355638) and ethylamine (B1201723) moieties in the target compound could be leveraged to create hydrogels with specific biocompatibility or mechanical properties.

Anion-Exchange Resins: Resins functionalized with amine groups are used for ion exchange, particularly for recovering valuable or hazardous ions from industrial process streams. mdpi.com Resins bearing tertiary or heterocyclic amine groups have shown selectivity for certain anions due to a combination of hydrophobic interactions and steric effects. mdpi.com Modifying polymer backbones with this compound could produce novel anion-exchange resins tailored for the selective recovery of specific metals.

Switchable-Hydrophilicity Solvents (SHS): SHSs are solvents that can reversibly switch between being water-miscible and water-immiscible, often triggered by the addition or removal of CO2. rsc.org Tertiary amines are a common class of SHS. Recent studies have explored diamines as SHSs, hypothesizing that their bis(bicarbonate) salts may partition more completely into the aqueous phase, leading to purer products in extraction processes. rsc.org However, challenges such as longer switching times and foaming have been noted with some diamines. rsc.org

Addressing Challenges in Analytical Characterization of Complex Amine Mixtures

The accurate identification and quantification of a specific amine within a complex mixture is a significant analytical challenge. nih.gov This is particularly true for this compound when present with its isomers or other structurally similar amines.

Key analytical challenges and future directions include:

Isomerism: Amines with the same molecular formula can exist as numerous structural isomers, including primary, secondary, and tertiary amines, as well as chain, position, and functional isomers. embibe.combyjus.com For the molecular formula C6H15N, for example, primary, secondary, and tertiary amine isomers exist, each with distinct structures and names. youtube.com These isomers often have very similar chemical and physical properties, making their separation and distinct identification by standard techniques like chromatography difficult. embibe.comdoubtnut.com

Complex Matrices: Real-world samples, such as industrial process streams or wastewater, are complex chemical mixtures. nih.govmdpi.com Analytes are often present at low concentrations alongside many interfering compounds, which complicates sample preparation and analysis. nih.gov The development of analytical methods for multi-analyte analysis requires careful optimization to reduce uncertainties, time, and cost. nih.gov

Advanced Analytical Techniques: Overcoming these challenges requires sophisticated analytical workflows.

Chromatography-Mass Spectrometry: The standard approach involves sample preparation, often using solid-phase extraction (SPE), followed by quantification with gas or liquid chromatography coupled with mass spectrometry (GC-MS or LC-MS). nih.gov

Nuclear Magnetic Resonance (NMR): Advanced NMR techniques are being developed for the analysis of complex samples. For instance, multicomponent reactions have been used to create derivatives that allow for the chiral discrimination of multiple analytes simultaneously by 19F NMR. acs.org

Novel Sensors: Chemiresistive sensors, such as those based on buckypaper (a macroscopic film of carbon nanotubes), are being explored for the detection of specific amine classes in solution, offering a potential route for low-cost, portable, and real-time monitoring. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.